

GPR41 Function in Enteroendocrine Cells: A Technical Guide

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Compound of Interest

Compound Name: *GPR41 agonist-1*

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Abstract

G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a key sensor of short-chain fatty acids (SCFAs) produced by the gut microbiota. In the intestinal epithelium, GPR41 is prominently expressed in enteroendocrine cells (EECs), where it plays a crucial role in translating microbial metabolic signals into host physiological responses. Activation of GPR41 by SCFAs, primarily propionate and butyrate, triggers the secretion of important gut hormones, including glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). These hormones are central to the regulation of glucose homeostasis, appetite, and overall energy balance. This technical guide provides an in-depth overview of the function of GPR41 in enteroendocrine cells, its signaling pathways, quantitative data on its activation and downstream effects, and detailed protocols for key experimental procedures used in its study.

Introduction

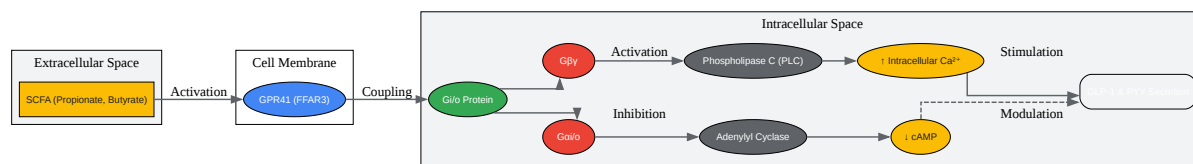
Enteroendocrine cells are specialized sensory cells dispersed throughout the gastrointestinal epithelium. They represent the largest endocrine organ in the body and are critical for sensing the luminal environment and orchestrating physiological responses through the secretion of various hormones. GPR41 is a G-protein coupled receptor that is highly expressed in several EEC subtypes, including L-cells, which are responsible for producing GLP-1 and PYY.

The primary ligands for GPR41 are short-chain fatty acids (SCFAs), which are produced in the colon by bacterial fermentation of dietary fiber. The main SCFAs are acetate, propionate, and butyrate. GPR41 exhibits a particular sensitivity to propionate and butyrate. Through its activation by these microbial metabolites, GPR41 serves as a critical link between the gut microbiome and host metabolism. The study of GPR41 in enteroendocrine cells is of significant interest for the development of novel therapeutics for metabolic disorders such as obesity and type 2 diabetes.

GPR41 Signaling in Enteroendocrine Cells

GPR41 is primarily coupled to the Gi/o family of G-proteins.[1] The activation of GPR41 by SCFAs in enteroendocrine L-cells initiates a signaling cascade that leads to hormone secretion.

Upon ligand binding, the G α i/o subunit dissociates from the G β γ dimer. The G α i/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The G β γ dimer is thought to activate downstream signaling pathways, including phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can mobilize intracellular calcium stores, contributing to the exocytosis of hormone-containing granules. The precise signaling cascade can vary between different enteroendocrine cell types and species.



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Figure 1: GPR41 Signaling Pathway in Enteroendocrine L-cells.

Quantitative Data on GPR41 Function

The following tables summarize key quantitative data related to the activation of GPR41 by its ligands and the subsequent secretion of GLP-1 and PYY.

Table 1: Ligand Potency at GPR41

| Ligand | Receptor | Species | EC50 | Reference |
|------------|-------------|---------|-----------------|-----------|
| Propionate | GPR41/FFAR3 | Human | ~10-30 μ M | [2] |
| Butyrate | GPR41/FFAR3 | Human | ~50-100 μ M | [2] |
| Acetate | GPR41/FFAR3 | Human | >1 mM | [3] |

Table 2: GPR41-Mediated Hormone Secretion

| Stimulus | Cell Type/System | Hormone Measured | Fold Increase (vs. control) | Reference |
|--------------------|-------------------------------|------------------|-----------------------------|-----------|
| Propionate (10 mM) | Primary murine colonic crypts | GLP-1 | ~1.5 - 2.0 | [4] |
| Butyrate (10 mM) | Primary murine colonic crypts | GLP-1 | ~1.3 - 1.8 | |
| Propionate (10 mM) | Primary murine colonic crypts | PYY | ~1.5 - 2.5 | |
| Butyrate (10 mM) | Primary murine colonic crypts | PYY | ~1.4 - 2.2 | |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study GPR41 function in enteroendocrine cells.

Primary Murine Intestinal Crypt Culture

This protocol describes the isolation and culture of intestinal crypts from the mouse colon, which can be enriched for enteroendocrine L-cells.

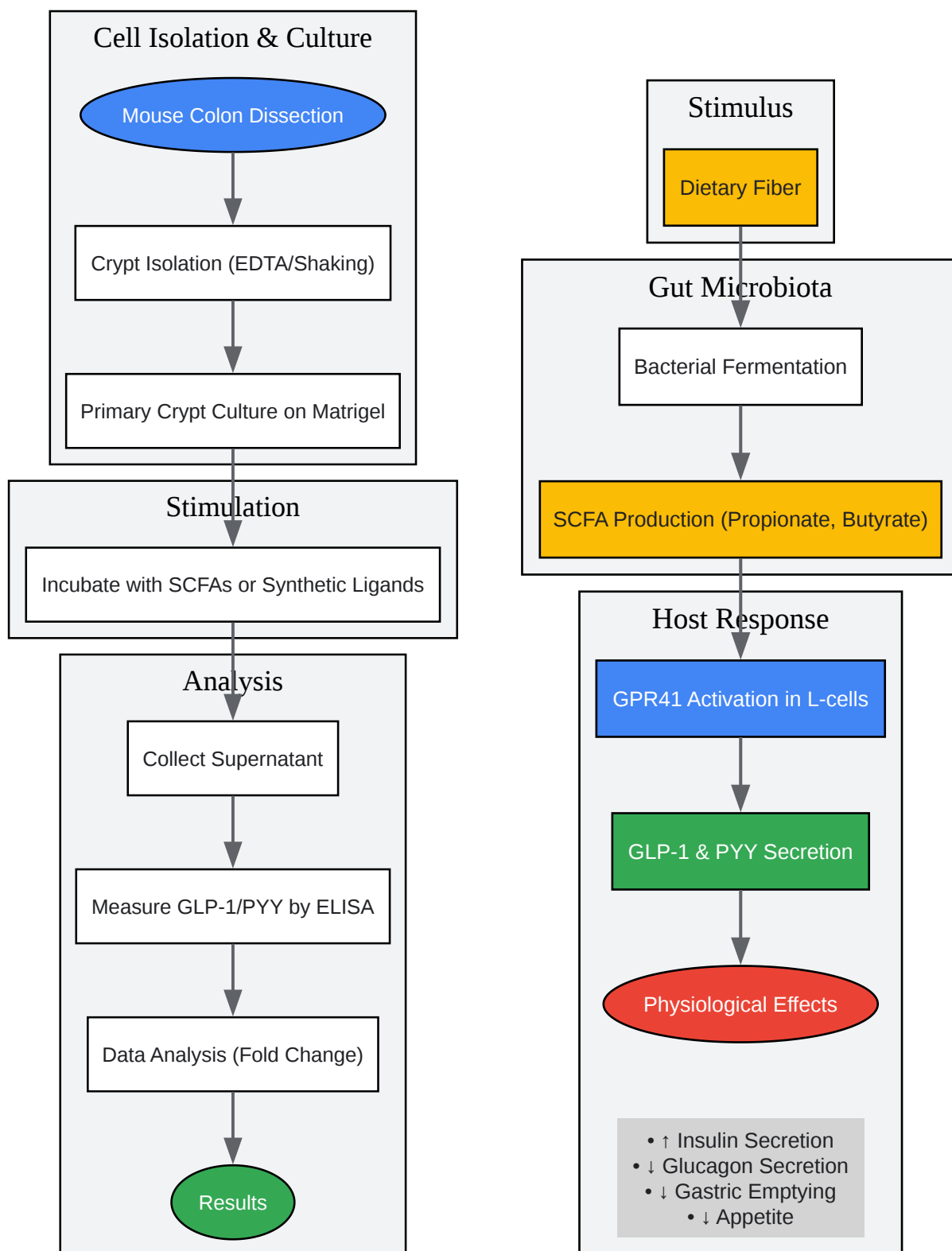
Materials:

- Mouse colon
- Cold PBS
- 20 mM EDTA in PBS
- TrypLE Express
- DMEM/F12 medium supplemented with 10% FBS, Penicillin/Streptomycin, L-Glutamine, and 10 μ M Y-27632 (ROCK inhibitor)
- Matrigel
- Collagenase Type I

Procedure:

- Euthanize a mouse and dissect the colon.
- Flush the colon with cold PBS to remove luminal contents.
- Open the colon longitudinally and cut it into small (~2 mm) pieces.
- Wash the tissue pieces several times with cold PBS.
- Incubate the tissue in 20 mM EDTA-PBS on ice for 90 minutes, with gentle shaking every 30 minutes.
- Vigorously shake the tube to release the crypts from the epithelium.
- Collect the supernatant containing the crypts and pass it through a 70 μ m cell strainer.
- Centrifuge the crypt suspension at 300 x g for 3 minutes.

- Resuspend the crypt pellet in DMEM/F12 medium.
- Plate the crypts on Matrigel-coated plates.
- Culture the crypts at 37°C in a 5% CO₂ incubator. The medium should be changed every 2-3 days.

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